molecular formula C11H15N5OS4 B10879861 N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

Cat. No.: B10879861
M. Wt: 361.5 g/mol
InChI Key: HXXVYYHEQOCXLS-UHFFFAOYSA-N
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Description

N~1~-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound featuring multiple thiadiazole rings. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDE typically involves the following steps:

    Formation of the Thiadiazole Rings: The thiadiazole rings can be synthesized through cyclization reactions involving thiosemicarbazides and appropriate carboxylic acids or esters under acidic or basic conditions.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a base.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the thiadiazole derivatives with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole rings, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thiadiazole derivatives.

    Substitution Products: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: Thiadiazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.

    Anticancer Research: The compound’s structure suggests potential as an anticancer agent, possibly through interactions with specific cellular targets.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: Development of new drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N1-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDE shares similarities with other thiadiazole derivatives such as:
    • 2-Amino-1,3,4-thiadiazole
    • 5-Phenyl-1,3,4-thiadiazole-2-thiol
    • 4-Methyl-1,3,4-thiadiazole-2-thiol

Uniqueness

  • Structural Complexity : The presence of multiple thiadiazole rings and the isobutyl group makes it structurally unique.
  • Functional Diversity : The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.

This detailed article provides a comprehensive overview of N1-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C11H15N5OS4

Molecular Weight

361.5 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C11H15N5OS4/c1-6(2)4-8-14-15-9(20-8)12-7(17)5-19-11-13-10(18-3)16-21-11/h6H,4-5H2,1-3H3,(H,12,15,17)

InChI Key

HXXVYYHEQOCXLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CSC2=NC(=NS2)SC

Origin of Product

United States

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